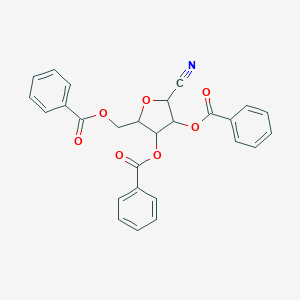

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2/t21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMYTVNDIRTGMR-UARRHKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23316-67-8 | |

| Record name | 2,3,5-Tri-O-benzoyl-beta -D-ribofuranosyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide CAS 23316-67-8

An In-depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS: 23316-67-8), a pivotal intermediate in synthetic organic chemistry. As a protected ribofuranosyl cyanide, it serves as a crucial building block for the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential. This guide consolidates its chemical properties, outlines a general synthetic strategy, discusses its applications in drug discovery, and presents relevant quantitative and safety data. Detailed experimental protocols for related transformations are provided to offer practical insights for laboratory application.

Introduction

This compound is a synthetic nucleoside analogue characterized by a cyanide group at the anomeric carbon of a tribenzoylated ribose sugar.[1] This structural feature makes it a valuable precursor for creating a carbon-carbon bond at the anomeric position, which is the defining characteristic of C-nucleosides. Unlike naturally occurring N-nucleosides, C-nucleosides possess enhanced metabolic stability against enzymatic cleavage, making them attractive candidates for drug development.[2] This compound is primarily utilized in research settings for the synthesis of novel antiviral and antitumor agents by interfering with various biological processes within cells.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 23316-67-8 | [4][5][6][7][8] |

| Molecular Formula | C₂₇H₂₁NO₇ | [4][5][7][8] |

| Molecular Weight | 471.46 g/mol | [4][7] |

| IUPAC Name | [4-(benzoyloxy)-2-(benzoyloxymethyl)-5-cyanooxolan-3-yl] benzoate | [5] |

| Synonyms | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile | |

| Appearance | Powder | |

| Purity | ≥98.0% (HPLC) | |

| SMILES String | O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--c2ccccc2)[C@@H]1OC(=O)c3ccccc3)c4ccccc4 | |

| InChI Key | OFMYTVNDIRTGMR-UARRHKHWSA-N | |

| Storage Temperature | Room temperature (Continental US); 4°C for long-term storage | [1][8] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically starts from a fully protected ribose derivative. A common precursor is 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which is itself synthesized from D-ribose.[9][10] The key transformation is the stereoselective introduction of a cyanide moiety at the anomeric (C-1) position, replacing the acetyl group. This is a type of glycosylation reaction.

A widely employed method for this conversion is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds via a stabilized oxocarbenium ion intermediate, which is then attacked by the cyanide nucleophile. The stereochemical outcome is influenced by the protecting groups and reaction conditions.

Caption: General synthetic pathway for this compound.

Applications in Drug Development

The primary application of this compound is as a versatile intermediate for synthesizing C-nucleoside analogues.[4] These analogues are of high interest in medicinal chemistry due to their isosteric relationship with natural nucleosides and their improved resistance to enzymatic degradation. The workflow from the cyanide intermediate to a potential drug candidate involves several chemical transformations to build the desired heterocyclic base at the anomeric carbon.

Caption: Workflow from intermediate to drug lead identification.

Experimental Protocols

Representative Protocol: Synthesis of a β-Glycosyl Cyanide via TMSCN

-

Objective: To synthesize a β-glycosyl cyanide from a per-O-acylated glycosyl acetate.

-

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes for reagent addition

-

Ice bath (0°C)

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

-

Glassware for workup (separatory funnel, flasks)

-

Chromatography column

-

-

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add TMSCN via syringe, followed by the slow, dropwise addition of TMSOTf.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

-

Quantitative Data

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of the title compound, which are useful for mass spectrometry-based identification.[13]

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 472.13908 | 216.4 |

| [M+Na]⁺ | 494.12102 | 222.7 |

| [M-H]⁻ | 470.12452 | 225.7 |

| [M+NH₄]⁺ | 489.16562 | 221.8 |

| [M+K]⁺ | 510.09496 | 217.3 |

| [M]⁺ | 471.13125 | 213.6 |

Safety Information

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.

| Safety Parameter | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |

| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | |

| Recommended PPE | Gloves, Eyeshields, Dust mask type N95 (US) | [3] |

| Storage Class | 11 (Combustible Solids) | |

| WGK (Germany) | WGK 3 (severely hazardous to water) |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2, 3, 5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide - CD BioGlyco [bioglyco.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 23316-67-8 [chemicalbook.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. usbio.net [usbio.net]

- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 10. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C27H21NO7) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a pivotal intermediate in the field of nucleoside chemistry. As a protected derivative of a ribofuranosyl cyanide, it serves as a versatile building block for the synthesis of a variety of C-nucleosides.[1][2][3] These C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond, are of significant interest in drug development due to their potential as antiviral and antitumor agents.[4] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its synthesis and applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₁NO₇ | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| CAS Number | 23316-67-8 | [1] |

| Appearance | Solid powder | [5][6] |

| Purity | ≥95% or ≥98.0% (HPLC) | [6][7] |

Spectral Data

Detailed experimental spectral data for this compound is sparse in publicly available literature. However, predicted mass spectrometry data provides insight into its fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 472.13908 |

| [M+Na]⁺ | 494.12102 |

| [M-H]⁻ | 470.12452 |

| [M+NH₄]⁺ | 489.16562 |

| [M+K]⁺ | 510.09496 |

| [M+H-H₂O]⁺ | 454.12906 |

| [M+HCOO]⁻ | 516.13000 |

| [M+CH₃COO]⁻ | 530.14565 |

| [M+Na-2H]⁻ | 492.10647 |

| [M]⁺ | 471.13125 |

| [M]⁻ | 471.13235 |

Data from PubChemLite.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzoylation of D-ribose followed by the introduction of the cyanide group. A general workflow is outlined below.

Step 1: Protection of D-Ribose D-ribose is first per-acetylated to form an intermediate such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This is a common strategy to protect the hydroxyl groups and control the stereochemistry at the anomeric center.[7][9]

Step 2: Introduction of the Cyanide Group The acetyl group at the anomeric position is then displaced by a cyanide group. This is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.

Step 3: Purification The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Use in C-Nucleoside Synthesis

The cyanide group at the anomeric position is a key functional handle for the construction of various heterocyclic systems, making this compound a valuable precursor for C-nucleosides.

A notable application is in the synthesis of tiazofurin and its analogs. A patent describes the conversion of this compound to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonothioamide by reaction with hydrogen sulfide or thioacetamide.[10] This thioamide can then be cyclized to form the desired thiazole ring of tiazofurin.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the C-nucleosides derived from it have demonstrated significant biological activities.[4] C-nucleosides can act as mimics of natural nucleosides and interfere with various cellular processes, including DNA and RNA synthesis, leading to antiviral and anticancer effects.

The specific signaling pathways affected by C-nucleosides are diverse and depend on the final structure of the nucleoside analog. For instance, some C-nucleoside triphosphates can be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell cycle arrest.[3] Others can inhibit key enzymes involved in nucleotide metabolism.[2]

It is important to note that there is currently no direct evidence in the reviewed literature linking this compound to any specific signaling pathways. Its biological relevance is primarily as a precursor to bioactive C-nucleosides. The general mechanism of action for many anticancer nucleoside analogs involves their conversion to the corresponding 5'-triphosphate, which can then inhibit DNA polymerases or be incorporated into DNA, ultimately triggering DNA damage responses and apoptosis.[3] Similarly, antiviral nucleoside analogs often target viral polymerases, inhibiting viral replication.

Conclusion

This compound is a cornerstone molecule for the synthesis of medicinally important C-nucleosides. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists and drug development professionals. While further research is needed to fully characterize its physical properties and to explore the full spectrum of C-nucleosides that can be derived from it, its role as a key building block in the quest for novel antiviral and anticancer therapeutics is firmly established. The development of detailed and optimized experimental protocols for its synthesis and subsequent transformations will continue to be a priority in advancing this important area of research.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2, 3, 5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide - CD BioGlyco [bioglyco.com]

- 6. 2,3,5-Tri-O-benzoyl-b- D -ribofuranosyl cyanide purum, = 98.0 HPLC 23316-67-8 [sigmaaldrich.com]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - this compound (C27H21NO7) [pubchemlite.lcsb.uni.lu]

- 9. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 10. WO1999000399A1 - Method of producing tiazofurin and other c-nucleosides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key synthetic intermediate in the development of C-nucleoside analogues, a class of compounds with significant potential in antiviral and anticancer research. Its unique structure, featuring a carbon-carbon bond between the ribose sugar and the cyano group, imparts stability against enzymatic degradation, making it an attractive scaffold for drug design. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Molecular Structure and Properties

This compound is a derivative of D-ribose where the hydroxyl groups at positions 2, 3, and 5 are protected by benzoyl groups, and the anomeric hydroxyl group is replaced by a cyanide group in the beta configuration.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₁NO₇ | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| CAS Number | 23316-67-8 | [1] |

| Synonym | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis

The synthesis of this compound is typically achieved through the glycosylation of a protected ribose precursor with a cyanide source. A common and effective method involves the reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with a cyanide reagent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

This protocol is based on established methods for the synthesis of glycosyl cyanides.[2][3]

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

-

Trimethylsilyl cyanide (TMSCN)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl cyanide (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (0.2 eq) to the cooled solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 8.1 - 7.3 | m | Benzoyl groups |

| H-1' | ~5.0 | d | Anomeric proton |

| H-2', H-3', H-4' | 5.9 - 4.5 | m | Ribose protons |

| H-5'a, H-5'b | 4.8 - 4.5 | m | Ribose protons |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbons | 166 - 164 | Benzoyl C=O |

| Aromatic Carbons | 134 - 128 | Benzoyl groups |

| Cyano Carbon | ~115 | -C≡N |

| C-1' | ~85 | Anomeric carbon |

| C-2', C-3', C-4' | 78 - 70 | Ribose carbons |

| C-5' | ~63 | Ribose carbon |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2260 - 2240 |

| C=O (Ester) | 1740 - 1720 |

| C-O (Ester) | 1300 - 1000 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. Fragmentation would likely involve the loss of the benzoyl groups and cleavage of the ribose ring.

Biological Significance and Applications

This compound serves as a crucial precursor for the synthesis of C-nucleosides, which are analogues of naturally occurring nucleosides. The carbon-carbon glycosidic bond in C-nucleosides confers resistance to enzymatic cleavage by nucleoside phosphorylases, which can deactivate traditional N-nucleoside drugs.[4] This enhanced stability makes C-nucleoside analogues promising candidates for antiviral and anticancer therapies.

Antiviral and Antitumor Potential

C-nucleoside analogues have demonstrated a broad spectrum of biological activities. Their mechanism of action often involves the intracellular phosphorylation to the corresponding 5'-triphosphate, which can then inhibit viral RNA or DNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.[5][6] The development of novel C-nucleoside analogues from precursors like this compound is an active area of research for identifying new therapeutic agents against various viral infections and cancers.[7][8]

Signaling Pathway Inhibition by C-Nucleoside Analogues:

Caption: General mechanism of action for C-nucleoside analogues.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a wide range of C-nucleoside analogues. The inherent stability of the C-glycosidic bond offers a significant advantage in the design of novel antiviral and antitumor agents. Further research into the synthesis of new derivatives and the elucidation of their specific mechanisms of action will undoubtedly continue to be a fruitful area of investigation for the development of next-generation therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor mechanisms and metabolism of the novel antitumor nucleoside analogues, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine and 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile: Synthesis, Properties, and Application in C-Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile, a key intermediate in the synthesis of C-nucleosides, a class of compounds with significant potential in antiviral and antitumor drug development. This document details its synthesis from D-glucose, its known synonyms and chemical properties, and its application as a precursor in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

Based on its chemical structure and related compounds found in the literature, the following systematic names and synonyms can be used to identify this compound:

-

Systematic Name: 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile

-

Synonym: 2,5-Anhydro-3,4,6-tris-O-(benzoyl)-D-allononitrile

Physicochemical and Spectroscopic Data

Detailed experimental data for 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is available from the primary literature. The following table summarizes the key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₁NO₇ | Inferred from structure |

| Molecular Weight | 483.46 g/mol | Calculated |

| Melting Point | Not Reported | |

| Optical Rotation | Not Reported | |

| ¹H NMR (CDCl₃) | Data to be extracted from primary literature | |

| ¹³C NMR (CDCl₃) | Data to be extracted from primary literature | |

| IR (KBr) | Data to be extracted from primary literature |

Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile from D-Glucose

A key synthetic route to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile starting from the readily available monosaccharide D-glucose has been reported.[1] This multi-step synthesis provides a reliable method for obtaining this important C-nucleoside precursor.

Experimental Protocol

Detailed step-by-step experimental procedures for the multi-step synthesis from D-glucose to the target nitrile are to be extracted from the full text of Popsavin et al., Carbohydrate Research, 1994, 260(1), 145-150.

Synthetic Workflow

The overall synthetic strategy involves the transformation of D-glucose into a suitably protected intermediate, followed by the introduction of the nitrile functionality.

Caption: Synthetic pathway from D-Glucose to the target nitrile.

Application in C-Nucleoside Synthesis

2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a valuable precursor for the synthesis of C-nucleosides. These compounds are analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a nitrogen-carbon bond. This modification often imparts increased metabolic stability and can lead to potent biological activities.

General Workflow for C-Nucleoside Synthesis

The nitrile group of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile can be chemically transformed into various heterocyclic systems, which constitute the "base" of the C-nucleoside.

Caption: General workflow for C-nucleoside synthesis.

Potential Signaling Pathway Inhibition

C-nucleosides derived from this precursor have been investigated for their potential to interfere with various cellular signaling pathways, particularly those involved in viral replication and cancer cell proliferation. For instance, analogues of the C-nucleoside antibiotic showdomycin have been shown to inhibit enzymes like RNA polymerase, thereby disrupting viral replication.

Caption: Inhibition of viral replication by a C-nucleoside.

Conclusion

2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a synthetically accessible and versatile building block for the construction of C-nucleosides. The detailed understanding of its synthesis and chemical reactivity is crucial for the development of novel therapeutic agents. Further research into the full range of C-nucleosides that can be synthesized from this precursor is warranted to explore their full potential in drug discovery.

References

safety data sheet for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

An In-depth Technical Guide on 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound, a nucleoside analogue used in biochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates available data to promote safe and effective use in a laboratory setting.

Disclaimer: This document is a compilation of publicly available information and is intended for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from your supplier before handling this chemical.

Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile |

| CAS Number | 23316-67-8[2][3][4] |

| Molecular Formula | C27H21NO7[2][3][4][5] |

| Molecular Weight | 471.46 g/mol [1][3][5] |

| InChI Key | OFMYTVNDIRTGMR-UARRHKHWSA-N |

| SMILES String | O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OC(=O)c3ccccc3)c4ccccc4 |

Hazard Identification and Classification

This compound is classified as acutely toxic. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Caption: GHS Hazard Pictogram and Statements for the compound.

Physical and Chemical Properties

The following table outlines the known physical and chemical properties.

| Property | Value |

| Physical Form | Solid, powder[5] |

| Purity | ≥98.0% (HPLC) |

| Flash Point | Not applicable |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place. Recommended storage temperature is 4°C.[2][4]

-

Classified as a combustible solid (Storage Class 11).

Experimental Protocols and Workflows

Caption: General workflow for safely handling chemical powders.

Toxicological Information

This compound is classified as harmful by ingestion, skin contact, and inhalation. The cyanide group suggests that toxicity may be related to the inhibition of cellular respiration, a known mechanism of cyanide compounds. However, specific toxicological studies on this molecule are not widely published. The Agency for Toxic Substances and Disease Registry (ATSDR) provides extensive information on the toxicology of cyanide, which may be a relevant resource for understanding potential hazards.[6]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Applications in Research

This compound is a nucleoside analogue.[1] Such compounds are primarily used in nucleoside synthesis to interfere with cellular biological processes.[1] It has shown potential for application in antiviral and antitumor research.[1]

References

Commercial Suppliers and Synthetic Applications of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a key building block in the synthesis of C-nucleoside analogues. C-nucleosides are a class of compounds with significant potential in antiviral and anticancer drug development due to their increased metabolic stability compared to their N-nucleoside counterparts.

Commercial Availability

This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |

| Sigma-Aldrich | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | ≥98.0% (HPLC)[1] | Room Temperature |

| Santa Cruz Biotechnology | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Room Temperature |

| United States Biological | 23316-67-8 | C₂₇H₂₁NO₇ | Not specified | Highly Purified | 4°C[2] |

| Biosynth | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Not specified |

| MedChemExpress | 23316-67-8 | C₂₇H₂₁NO₇ | 471.46 | Not specified | Not specified |

Note: All listed suppliers indicate that this product is for research use only and not for human or veterinary use.[3][4][5]

Synthetic Applications in C-Nucleoside Synthesis

This compound serves as a crucial precursor for the synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond. This structural feature imparts resistance to enzymatic cleavage, a common degradation pathway for traditional N-nucleosides, thus enhancing their potential as therapeutic agents.[1] The primary synthetic utility of this compound lies in the reactivity of the nitrile group, which can be transformed into various heterocyclic systems, forming the aglycone portion of the C-nucleoside.

General Experimental Protocol for C-Nucleoside Synthesis

While specific, detailed protocols for the synthesis of a named antiviral or antitumor C-nucleoside directly from this compound are not extensively detailed in the readily available literature, a general synthetic approach can be outlined based on established organic chemistry principles for nitrile transformations. One common strategy involves the reaction of the nitrile with organometallic reagents, such as Grignard reagents, followed by cyclization to form a heterocyclic base.

Generalized Reaction Scheme:

-

Reaction with a Grignard Reagent: this compound is reacted with a suitable Grignard reagent (R-MgBr) in an anhydrous ether solvent like tetrahydrofuran (THF). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.

-

Cyclization to Form the Heterocycle: The resulting ketone can then undergo a condensation reaction with a hydrazine or a similar binucleophile to form the desired heterocyclic ring system (e.g., a pyrazole or a triazole).

-

Deprotection: The benzoyl protecting groups are typically removed under basic conditions, for example, using sodium methoxide in methanol, to yield the final C-nucleoside.

Disclaimer: The following is a generalized, illustrative protocol and may require significant optimization for specific target molecules.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Grignard reagent (e.g., ethynylmagnesium bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

Sodium methoxide in methanol

-

Dowex-50 (H⁺) resin

Procedure:

-

Step 1: Grignard Reaction. A solution of this compound in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon). The Grignard reagent, dissolved in THF, is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Step 2: Quenching and Extraction. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 3: Purification of the Intermediate. The crude intermediate is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Step 4: Deprotection. The purified, protected C-nucleoside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Step 5: Neutralization and Final Purification. The reaction is neutralized with Dowex-50 (H⁺) resin, filtered, and the filtrate is concentrated in vacuo. The final C-nucleoside is then purified by an appropriate method, such as recrystallization or further chromatography.

Antiviral and Antitumor Potential of Derived C-Nucleosides

C-nucleosides synthesized from precursors like this compound have shown promise as both antiviral and anticancer agents.[6][7][8] Their mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or the induction of apoptosis.

Example Mechanism of Action: Inhibition of Viral RNA Polymerase

Many antiviral nucleoside analogues function by being incorporated into the growing viral RNA or DNA chain, leading to chain termination. After being administered, the nucleoside analogue is typically phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphates for binding to the viral polymerase.

The following diagram illustrates a generalized pathway for the activation and mechanism of action of an antiviral C-nucleoside analogue.

References

- 1. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a crucial intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document details its synthesis, properties, and applications, with a focus on providing actionable experimental protocols and clear data presentation for professionals in the field of drug development.

Introduction

This compound is a protected ribofuranose derivative that serves as a key building block for the synthesis of C-nucleosides.[1] C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a nitrogen-carbon bond, are of significant interest in medicinal chemistry due to their increased metabolic stability. This stability makes them promising candidates for antiviral and antitumor agents.[2] The high purity of this intermediate is paramount to ensure the successful and efficient synthesis of the target active pharmaceutical ingredients. This guide outlines a reliable synthetic route to obtain high-purity this compound.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for high-purity this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 23316-67-8 | [1] |

| Molecular Formula | C₂₇H₂₁NO₇ | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity (HPLC) | ≥98.0% | |

| Melting Point | 127 - 133 °C | [3] |

| Optical Rotation | [a]D²⁰ = +40 ± 2° (c=1 in CHCl₃) | [3] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like chloroform and ethyl acetate. | [4] |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the readily available starting material, D-ribose. The overall synthetic strategy involves the protection of the hydroxyl groups of the ribose sugar, followed by the introduction of the cyanide moiety at the anomeric position. A crucial intermediate in this pathway is 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

References

A Historical Synthesis of Ribofuranosyl Cyanides: A Technical Guide for Advancing Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribofuranosyl cyanides are pivotal intermediates in the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential, including antiviral and antitumor activities. Unlike their N-nucleoside counterparts, C-nucleosides possess a carbon-carbon bond between the sugar moiety and the heterocyclic base, rendering them more resistant to enzymatic cleavage and acidic hydrolysis. This enhanced stability has made them attractive targets for drug development. This in-depth technical guide provides a historical overview of the key synthetic methodologies developed for ribofuranosyl cyanides, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in this field.

Early Synthetic Endeavors: The Dawn of Ribofuranosyl Cyanide Chemistry

The genesis of ribofuranosyl cyanide synthesis can be traced back to the broader exploration of glycosyl cyanides. Early methods relied on the reaction of glycosyl halides with heavy metal cyanides, a technique fraught with challenges including the use of toxic reagents and often yielding anomeric mixtures.

One of the earliest and most significant methods adapted for this purpose was the Koenigs-Knorr reaction , originally developed for O-glycosylation.[1][2][3][4][5] This reaction typically involves the use of a protected glycosyl halide and a silver or mercury salt as a promoter. In the context of cyanide addition, a metal cyanide, such as silver cyanide or mercuric cyanide, serves as the nucleophile.[6]

The Koenigs-Knorr Approach to Ribofuranosyl Cyanides

The general workflow for the Koenigs-Knorr synthesis of ribofuranosyl cyanides involves the reaction of a protected ribofuranosyl halide with a metal cyanide. The use of protecting groups on the ribose hydroxyls is crucial to prevent side reactions and to influence the stereochemical outcome of the reaction. Acyl protecting groups, such as benzoyl groups, at the C-2 position are known to favor the formation of the β-anomer through neighboring group participation.[4]

The Advent of Modern Synthetic Methods: Improving Efficiency and Stereoselectivity

While groundbreaking, the early methods for synthesizing ribofuranosyl cyanides had significant drawbacks, including the reliance on stoichiometric amounts of toxic heavy metal salts and often moderate yields. The latter half of the 20th century saw the development of more efficient and stereoselective methods.

The Vorbrüggen Glycosylation and its Adaptation

A significant advancement in nucleoside synthesis was the Vorbrüggen glycosylation , which utilizes silylated heterocycles and a Lewis acid catalyst.[6][7] While primarily used for the formation of N-glycosidic bonds, the principles of activating the sugar donor with a Lewis acid were adapted for C-glycosylation reactions, including the synthesis of C-nucleosides from ribofuranosyl cyanide precursors.

The key intermediate, 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide , became a cornerstone in the synthesis of various C-nucleosides.[8][9][10][11][12][13] Its synthesis often starts from the readily available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[14] The reaction with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a more efficient and less toxic alternative to the classical Koenigs-Knorr conditions.

From Cyanide to C-Nucleoside: The Gateway to Antiviral Agents

The true value of ribofuranosyl cyanides lies in their role as versatile precursors to C-nucleosides. The cyanide group can be chemically transformed into a variety of heterocyclic bases, paving the way for the synthesis of a diverse range of nucleoside analogues with potential therapeutic applications.

A prime example is the synthesis of Ribavirin , a broad-spectrum antiviral drug. While Ribavirin itself is an N-nucleoside, the synthetic strategies developed for C-nucleosides from ribofuranosyl cyanides have been instrumental in the broader field of nucleoside analogue synthesis. The chemical logic of building a heterocyclic ring from a functionalized ribose derivative is a central theme. For instance, a ribofuranosyl cyanide can be converted to an imidate, which can then be cyclized to form a triazole ring, a core component of Ribavirin.

References

- 1. Nucleoside antibiotics. Biosynthesis of the maleimide nucleoside antibiotic, showdomycin, by Streptomyces showdoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Koenigs-Knorr Synthesis [drugfuture.com]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

role of benzoyl protecting groups in nucleoside synthesis

An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multistep organic synthesis, particularly in the creation of therapeutic nucleoside analogs and oligonucleotides, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. The benzoyl (Bz) group is a cornerstone acyl protecting group in nucleoside chemistry, valued for its robustness and specific cleavage conditions. This technical guide provides a comprehensive overview of the core function, application, and mechanistic principles of the benzoyl protecting group in the synthesis of nucleosides and oligonucleotides.

Core Function and Application

The primary role of the benzoyl protecting group in nucleoside synthesis is to mask the exocyclic amino groups of adenine and cytosine, as well as the N3-imide position of thymine and uridine.[1][2][3] This protection is critical to prevent unwanted side reactions during key synthetic steps, most notably during the phosphoramidite coupling stage of automated solid-phase oligonucleotide synthesis.[4]

-

Exocyclic Amines (Adenosine and Cytidine): The exocyclic amines (N6 of adenine, N4 of cytosine) are nucleophilic and can react with activated phosphoramidite monomers. This would lead to undesired branched oligonucleotide chains and other impurities. The benzoyl group converts the amine into a stable amide, rendering it non-nucleophilic under the conditions required for chain elongation.[2][5]

-

Imide Function (Thymidine and Uridine): The N3 proton of the imide group in thymidine and uridine is acidic and can interfere with various reactions, including glycosylation or N1-alkylation. Protection of the N3 position with a benzoyl group effectively shields this reactive site, enabling regioselective modifications at other positions of the nucleobase.[3][6][7]

Chemical Properties and Mechanism of Action

The benzoyl group is introduced via an acylation reaction, typically using benzoyl chloride in the presence of a base like pyridine.[9] The resulting amide or imide linkage is sufficiently robust to withstand the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during oligonucleotide synthesis and the reagents used for coupling and oxidation steps.[2]

Protection Mechanism: The Transient Method

A highly efficient one-pot procedure for the N-benzoylation of deoxynucleosides is the "transient protection" method. This approach avoids the need to first isolate a fully protected intermediate.[5][10] The hydroxyl groups of the sugar moiety are temporarily protected by reacting them with a silylating agent, such as trimethylchlorosilane (TMSCl). This directs the subsequent acylation by benzoyl chloride specifically to the exocyclic amino group. The temporary silyl ethers are then easily hydrolyzed during the aqueous work-up.[5]

Deprotection Mechanism

Upon completion of the oligonucleotide synthesis, the benzoyl groups must be removed to restore the native nucleobases. Deprotection is typically achieved through base-catalyzed hydrolysis.[1] The most common method involves treating the oligonucleotide, while still on its solid support, with concentrated aqueous ammonium hydroxide or a mixture of aqueous ammonia and methylamine (AMA).[1][4] This treatment simultaneously cleaves the oligonucleotide from the support and removes the benzoyl groups from the nucleobases and cyanoethyl groups from the phosphate backbone.[11]

Data Presentation: Reaction Conditions and Yields

The efficiency of benzoylation and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and reported yields for key transformations.

Table 1: Benzoylation of Nucleosides

| Nucleoside | Method | Key Reagents | Time | Temp. | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Thymine | Direct Benzoylation | Benzoyl Chloride, Pyridine, Acetonitrile | 24 h | RT | Up to 98% | [3][9][12] |

| 2'-Deoxyadenosine | Transient Protection | TMSCl, Benzoyl Chloride, Pyridine | ~4 h | 0°C to RT | 80-95% | [5] |

| 2'-Deoxycytidine | Transient Protection | TMSCl, Isobutyryl Chloride, Pyridine | 2 h | RT | 60% | [13] |

| Adenosine | Perbenzoylation | Benzoyl Chloride, Pyridine | 3 h | RT | High | [14] |

| Uridine (2',3'-O-isopropylidene) | Direct Benzoylation | Benzoyl Chloride | - | - | High |[7][15] |

Table 2: Deprotection of Benzoyl Groups

| Reagent | Temperature | Time | Typical Yield | Notes | Reference(s) |

|---|---|---|---|---|---|

| Conc. NH₄OH | Room Temp. | 12-24 h | >95% | Standard, reliable method. | [1] |

| Conc. NH₄OH | 55-65 °C | 2-12 h | >95% | Faster deprotection, common for automated synthesis. | [1][4][11] |

| NH₄OH / Methylamine (AMA) | 65 °C | 10-15 min | >95% | Very rapid deprotection. | [1][4] |

| Benzyl Alcohol | Reflux | Variable | High | Neutral conditions for de-N-benzoylation. |[1][3][15] |

Experimental Protocols

The following are representative protocols for the protection and deprotection of nucleosides using benzoyl groups.

Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine via Transient Protection[5]

Objective: To synthesize N6-benzoyl-2'-deoxyadenosine.

Materials:

-

2'-Deoxyadenosine

-

Pyridine (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Benzoyl chloride

-

Ice

-

Concentrated Ammonium Hydroxide

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.

-

Reaction Setup: Suspend the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon).

-

Transient Silylation: Cool the solution to 0 °C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise with stirring to protect the 3' and 5' hydroxyl groups.

-

N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for approximately 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and add ice to quench the reaction, followed by the addition of concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.

-

Purification: Concentrate the mixture and purify the resulting N6-benzoyl-2'-deoxyadenosine by silica gel chromatography.

Protocol 2: N3-Benzoylation of Thymine[3][9]

Objective: To synthesize N3-benzoylthymine.

Materials:

-

Thymine

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Benzoyl chloride

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Glacial acetic acid

-

Cold water and diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine and acetonitrile under an inert atmosphere.

-

Reagent Addition: At room temperature, add benzoyl chloride (2.8 mL, 23.82 mmol, ~3 equivalents) dropwise to the stirred solution.

-

Reaction: Continue stirring the mixture for 24 hours at room temperature. Monitor completion by TLC.

-

Hydrolysis of Byproducts: Upon reaction completion, treat the crude material with a mixture of 0.5 M aqueous potassium carbonate (50 mL) and 1,4-dioxane (30 mL). Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.[16]

-

Precipitation: Cool the mixture and acidify to pH 5 with glacial acetic acid. This will induce the precipitation of the N3-benzoylthymine product.

-

Purification: Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product as a white crystalline solid.

Protocol 3: Standard Deprotection of Oligonucleotides[1][4]

Objective: To cleave a synthesized oligonucleotide from its solid support and remove benzoyl protecting groups.

Materials:

-

Oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column.

-

Concentrated ammonium hydroxide (28-30%).

-

Heating block or oven.

-

Microcentrifuge tubes.

Procedure:

-

Reagent Addition: Add concentrated ammonium hydroxide to the column containing the solid support, ensuring the support is completely immersed (typically 1-2 mL for a 1 µmol scale synthesis).

-

Incubation: Seal the column or vessel tightly and place it in a heating block or oven set to 55°C for 8-12 hours.

-

Oligonucleotide Recovery: Allow the vessel to cool to room temperature. Carefully transfer the ammonium hydroxide solution, which now contains the cleaved and deprotected oligonucleotide, to a clean microcentrifuge tube.

-

Support Wash: Wash the solid support with nuclease-free water and combine the washings with the solution from the previous step.

-

Evaporation: Dry the combined oligonucleotide solution in a vacuum concentrator.

-

Reconstitution: Resuspend the resulting oligonucleotide pellet in a suitable buffer for downstream applications or purification.

Orthogonality in Nucleoside Synthesis

A key advantage of the benzoyl group is its stability profile, which makes it orthogonal to other protecting groups commonly used in nucleoside synthesis. For instance, the 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. The benzoyl group is completely stable to the mild acidic conditions used to remove the DMT group at the beginning of each coupling cycle. Conversely, the DMT group is stable to the basic conditions required for the final removal of the benzoyl groups. This orthogonality is crucial for the success of automated solid-phase synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to C-Nucleoside Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogues in which the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond, in contrast to the C-N glycosidic bond found in naturally occurring nucleosides. This fundamental structural modification imparts a significantly higher resistance to enzymatic and hydrolytic cleavage, leading to improved metabolic stability and a longer biological half-life.[1] These properties make C-nucleoside building blocks highly attractive for the development of novel therapeutics, particularly in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of the synthesis, properties, and applications of C-nucleoside building blocks, with a focus on their role in modern drug discovery.

Core Concepts: The Significance of the C-C Glycosidic Bond

The defining feature of a C-nucleoside is the replacement of the anomeric nitrogen with a carbon atom, forming a non-hydrolyzable C-C bond between the sugar and the heterocyclic base.[2] This increased stability is a major advantage over traditional N-nucleoside drugs, which are often susceptible to cleavage by nucleoside phosphorylases.[3] The altered electronic properties and hydrogen bonding patterns of C-nucleosides also lead to different molecular recognition by enzymes, which can be exploited to achieve high selectivity and potency for specific biological targets.[3]

Synthetic Strategies for C-Nucleoside Building Blocks

The synthesis of C-nucleosides presents unique challenges due to the need for stereocontrolled formation of the C-C glycosidic bond. Two primary strategies have emerged as the most effective: convergent synthesis and linear synthesis (also referred to as the construction of the heterocycle on a functionalized sugar).[3]

Convergent Synthesis: Coupling of Pre-formed Moieties

Convergent approaches involve the synthesis of the sugar and the heterocyclic base separately, followed by their coupling to form the C-nucleoside. This is the most widely applied strategy due to its modular nature, which allows for the rapid generation of diverse analogues.[3]

A key method within this approach is the nucleophilic substitution of a protected D-ribonolactone .[3] This involves the reaction of an organometallic derivative of the desired heterocycle (e.g., an organolithium or Grignard reagent) with a protected ribonolactone. The resulting lactol can then be reduced to afford the C-nucleoside.

Another powerful convergent method is the Heck coupling reaction , which is used to form a C-C bond between a glycal (an unsaturated sugar) and a halogenated heterocycle in the presence of a palladium catalyst.[4] Subsequent functionalization of the double bond leads to the desired C-nucleoside.

Linear Synthesis: Building the Heterocycle on the Sugar

Linear synthesis involves the construction of the heterocyclic base directly onto a sugar that has been functionalized at the anomeric carbon. This approach is often used when the desired heterocycle is difficult to prepare separately or is not amenable to the coupling reactions used in convergent strategies. Common starting materials for this approach include glycosyl cyanides or alkynes, which can be converted into a variety of heterocyclic systems through a series of cyclization and functional group manipulation reactions.[5]

Key Experimental Protocols

General Protocol for Grignard Reaction with a Protected Ribonolactone

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of the halo-heterocycle in anhydrous ether or THF is added dropwise to the magnesium turnings.

-

The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium.[6]

-

-

Reaction with the Protected Ribonolactone:

-

The protected ribonolactone, dissolved in anhydrous ether or THF, is cooled in an ice bath.

-

The freshly prepared Grignard reagent is added slowly to the lactone solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

General Protocol for Heck Coupling of a Glycal with a Halo-heterocycle

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup:

-

Reaction Monitoring and Work-up:

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

-

Purification and Subsequent Steps:

-

The crude product is purified by column chromatography.

-

The resulting C-glycoside can then be further modified (e.g., by dihydroxylation or reduction) to obtain the desired C-nucleoside.

-

Quantitative Data on C-Nucleoside Building Blocks

The following tables summarize key quantitative data for representative C-nucleoside analogues, providing a basis for comparison of their synthetic accessibility and biological activity.

| C-Nucleoside Analogue | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Pyrrolo[2,1-f][3][5][9]triazine-4-amine adenosine analogue | Convergent (Coupling) | Bromo-base, Ribolactone | Not specified | [10] |

| Imidazo[2,1-f][3][5][9]triazine-4-amine adenosine analogue | Convergent (Coupling) | Bromo-base, Ribolactone | Not specified | [10] |

| 2'-C-Methyl-C-adenosine analogue | Linear | 2-diethoxyphosphorylacetonitrile, tris-benzyl riboside | Not specified | [10] |

| Pyridine C-nucleoside | Convergent (Nucleophilic substitution) | Protected D-ribonolactone, lithiated pyridine | Not specified | [3] |

| 1',2'-cyclopentyl C-nucleoside | Linear | Allyl-functionalized ribose, Wittig reagent, Grubb's catalyst | Not specified | [3] |

| C-Nucleoside Analogue | Target | Assay | Activity (EC₅₀/IC₅₀) | Reference |

| 2'CMe-C-adenosine analogues | HCV NS5B Polymerase | Enzyme Inhibition | Submicromolar | [11] |

| 2'CMe-guanosine analogues | HCV NS5B Polymerase | Enzyme Inhibition | Submicromolar | [11] |

| Remdesivir (GS-5734) | Viral RNA-dependent RNA polymerase | Cell-based antiviral assay | Potent broad-spectrum activity | [1] |

| BCX4430 | Viral RNA-dependent RNA polymerase | Cell-based antiviral assay | Effective against filoviruses | [7] |

| GS-6620 | HCV NS5B Polymerase | Replicon assay | Submicromolar | [7] |

| Nucleoside analogues 10e and 10n | SARS-CoV-2 nsp12 polymerase | Cell-infection screens | Favorable pan-coronavirus activity | [12] |

Applications in Drug Discovery: Targeting Viral and Cellular Machinery

C-nucleoside building blocks are instrumental in the development of inhibitors for key enzymes involved in viral replication and cancer cell proliferation. Their enhanced stability allows them to effectively mimic natural nucleosides and act as chain terminators or allosteric inhibitors of polymerases and other enzymes in the nucleic acid metabolism pathway.[2]

Antiviral Drug Development

A primary application of C-nucleosides is in the development of antiviral agents. By targeting viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C (HCV) and SARS-CoV-2, C-nucleoside analogues can effectively halt viral replication.[11][12] Remdesivir, a prominent C-nucleoside analogue, has demonstrated broad-spectrum antiviral activity and has been utilized in the treatment of COVID-19.[1]

Anticancer Drug Development

In oncology, C-nucleoside analogues can target enzymes that are crucial for the rapid proliferation of cancer cells, such as ribonucleotide reductase and DNA polymerases. By interfering with DNA synthesis and repair, these compounds can induce apoptosis in cancer cells. The stability of the C-C bond ensures that the drug can reach its target and exert its effect over a prolonged period.

Conclusion

C-nucleoside building blocks represent a powerful and versatile platform for the design and development of novel therapeutics. Their inherent stability against enzymatic degradation overcomes a major limitation of traditional N-nucleoside drugs. The continued development of innovative and efficient synthetic methodologies will undoubtedly expand the chemical space of accessible C-nucleoside analogues, paving the way for the discovery of next-generation antiviral and anticancer agents with improved efficacy and pharmacokinetic profiles. The strategic incorporation of these building blocks into drug discovery pipelines holds immense promise for addressing unmet medical needs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of C-Nucleosides from 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various C-nucleosides utilizing 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide as a key starting material. C-nucleosides, where the anomeric carbon of the ribose moiety is linked to a heterocyclic base via a C-C bond, offer enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts. This property makes them attractive candidates for the development of antiviral and anticancer agents.[1][2] This guide outlines the synthesis of thiazole, imidazole, and formycin-related C-nucleosides, presenting quantitative data in structured tables and detailed, step-by-step experimental methodologies. Additionally, it includes visualizations of the synthetic workflows and a representative cellular signaling pathway affected by C-nucleoside analogs.

Introduction

This compound is a versatile and pivotal building block in the synthesis of a diverse array of C-nucleosides.[3] Its cyanide group at the anomeric position serves as a reactive handle for the construction of various heterocyclic systems, leading to the formation of stable C-C glycosidic bonds. The benzoyl protecting groups on the ribose sugar ensure stereochemical control and can be readily removed in the final steps of the synthesis.

The synthetic strategies discussed herein focus on the conversion of the cyanide moiety into different functional groups that can then be cyclized to form the desired heterocyclic bases. These methods include reactions with thioamides to form thiazoles, and multi-step sequences involving reduction and condensation to yield imidazoles. Such synthetic routes are crucial for accessing novel C-nucleoside analogs with potential therapeutic applications, including the well-known antiviral and anticancer agent, Tiazofurin.[4]

Key Synthetic Applications and Protocols

Synthesis of Thiazole C-Nucleosides: The Tiazofurin Pathway

A prominent application of this compound is in the synthesis of thiazole-based C-nucleosides, exemplified by the pathway to Tiazofurin. A key intermediate in this synthesis is 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide, formed by the reaction of the glycosyl cyanide with a sulfur source.

Experimental Protocol: Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide [5]

This protocol describes two methods for the synthesis of the thioamide intermediate.

Method A: Using Hydrogen Sulfide

-

Suspend this compound (50 g, 106.16 mmol) in dry ethanol (900 ml) in a flask equipped with a stirrer and a gas inlet tube.

-

Cool the stirred suspension to 5°C.

-

Pass hydrogen sulfide gas through the suspension for 5 minutes.

-

Add N,N-dimethylaminopyridine (1.2 g, 10 mmol) in one portion.

-

Continue to slowly pass hydrogen sulfide through the reaction mixture for 5 hours. The outlet tube should be bubbled through a bleach solution in 5% NaOH to neutralize excess H₂S.

-

After 5 hours, seal the flask and continue stirring at a temperature below 25°C for 16 hours.

-

Purge the reaction mixture with argon for 1 hour to remove any remaining hydrogen sulfide.

-

Cool the suspension to 0°C and stir for 2 hours.

-

Filter the solid product, wash with cold dry ethanol, and dry under vacuum over P₂O₅.

Method B: Using Thioacetamide

-

Dissolve this compound (4.71 g, 10.00 mmol) and thioacetamide (1.50 g, 20.00 mmol) in dry DMF (50 ml).

-

Saturate the solution with anhydrous hydrogen chloride gas.

-

Heat the reaction mixture at 60-70°C for 2 hours.

-

Cool the reaction to room temperature and evaporate to dryness.

-

Dissolve the residue in methylene chloride (150 ml).

-

Wash the organic solution sequentially with saturated NaHCO₃ solution (100 ml), water (100 ml), and brine (70 ml).

-

Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with CH₂Cl₂ (50 ml).

-

Combine the filtrates and evaporate to dryness.

-

Dissolve the residue in a minimum amount of dry ethanol and cool to induce crystallization of the pure product.

Quantitative Data

| Product | Starting Material | Method | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide | This compound | A | 97% | 133-135 | 4.72 (m, 2H), 4.74 (m, 1H), 5.12 (d, 1H), 5.71 (t, 1H), 5.98 (t, 1H), 7.30-7.60 (m, 10H), 7.86 (d, 2H), 8.14 (m, 4H), 8.46 (bs, 1H) |

| 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide | This compound | B | 83% | Consistent with Method A | Consistent with Method A |

Workflow for Thiazole C-Nucleoside Synthesis

Caption: General workflow for the synthesis of thiazole C-nucleosides.

Synthesis of Imidazole and other Azole C-Nucleosides

The synthesis of imidazole and other azole C-nucleosides from glycosyl cyanides often involves a multi-step process. A general approach includes the reduction of the cyanide to an aldehyde, followed by condensation with an appropriate reagent to construct the heterocyclic ring.

Experimental Protocol: General Synthesis of Imidazole C-Nucleosides from 2'-Deoxy-β-D-ribofuranosyl Cyanide [6]

Note: This protocol uses a 2'-deoxyribose analog but the principles can be adapted for the 2'-hydroxyribose series.

-

Reduction to Aldehyde: The 2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranosyl cyanide is reduced to the corresponding formyl derivative (aldehyde).

-

Condensation: The resulting aldehyde is condensed with tosylmethyl isocyanide (TosMIC) to yield a formamido derivative.

-

Dehydration and Cyclization: The formamido derivative is dehydrated to an isocyanide, which is then cyclized with ammonia or a primary amine to afford the protected C-4 linked imidazolyl deoxyribosyl derivatives.

-

Deprotection: The toluoyl protecting groups are removed with methanolic ammonia to yield the final imidazole C-nucleoside.

Workflow for Imidazole C-Nucleoside Synthesis

Caption: General workflow for imidazole C-nucleoside synthesis.